molecular formula C24H14N2O3 B2865723 2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide CAS No. 326618-60-4

2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide

Cat. No.: B2865723
CAS No.: 326618-60-4
M. Wt: 378.387
InChI Key: GITYEWWERDRTPO-UHFFFAOYSA-N
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Description

2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C24H14N2O3 and its molecular weight is 378.387. The purity is usually 95%.
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Biological Activity

2-cyano-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-phenylprop-2-enamide is a synthetic compound belonging to the anthraquinone derivative class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and materials science. Its complex structure includes a cyano group and anthracene derivatives, which are known for their diverse biological properties.

  • Molecular Formula : C24H14N2O3
  • Molecular Weight : Approximately 378.39 g/mol
  • Purity : Typically around 95%.

Synthesis

The synthesis of this compound generally involves multi-step reactions starting from anthracene derivatives. A common method includes reacting 9,10-anthraquinone derivatives with amines or isothiocyanates under controlled conditions. The following steps outline a typical synthesis pathway:

  • Preparation of Anthracene Derivative : Reacting 1-aminoanthraquinone with appropriate reagents.
  • Formation of Cyano Group : Introducing the cyano group through nucleophilic substitution.
  • Final Product Formation : Coupling with phenylprop-2-enamide to yield the target compound .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. The mechanisms of action often involve:

  • Inhibition of Key Enzymes : Related anthraquinone derivatives have shown inhibitory effects on enzymes like CDC25B and PTP1B, which are critical in cell cycle regulation and cancer progression .

Case Study: Inhibition of CDC25B and PTP1B

A study evaluated various derivatives against CDC25B and PTP1B, revealing that compounds similar to the target compound exhibited IC50 values in the range of 3.2–23.2 µg/mL for CDC25B and 2.9–21.4 µg/mL for PTP1B. These findings suggest that modifications to the structure can enhance biological activity .

Antimicrobial Activity

Anthraquinone derivatives are also recognized for their antimicrobial properties. Studies have demonstrated that these compounds can inhibit a range of microbial pathogens, making them promising candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the phenyl ring and the olefin linker can significantly influence biological activity. For instance, variations in substituents on the phenyl ring have been shown to affect both anticancer and antimicrobial efficacy .

Data Summary Table

Biological Activity IC50 Values (µg/mL) Target Enzyme/Cell Line
Inhibition of CDC25B3.2 - 23.2CDC25B
Inhibition of PTP1B2.9 - 21.4PTP1B
CytotoxicityVariesA549, HeLa, HCT116

Properties

IUPAC Name

2-cyano-N-(9,10-dioxoanthracen-1-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H14N2O3/c25-14-16(13-15-7-2-1-3-8-15)24(29)26-20-12-6-11-19-21(20)23(28)18-10-5-4-9-17(18)22(19)27/h1-13H,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITYEWWERDRTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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